Héparine de sodium énoxaparine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

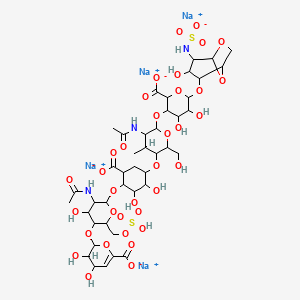

Enoxaparin Sodium is the sodium salt of enoxaparin, a low molecular weight, synthetic heparin. As an anticoagulant/antithrombotic agent, enoxaprin's mechanism of action is similar to that of heparin, although it exhibits a higher ratio of anti-Factor Xa to anti-Factor IIa activity. This agent also has anti-inflammatory properties, inhibiting monocyte adhesion to tumor necrosis factor alpha- or lipopolysaccharide-activated endothelial cells. Compared to unfractionated heparins, the use of enoxaparin is associated with lower incidences of osteoporosis and heparin-induced thrombocytopenia.

Applications De Recherche Scientifique

Prévention et traitement des troubles thrombotiques

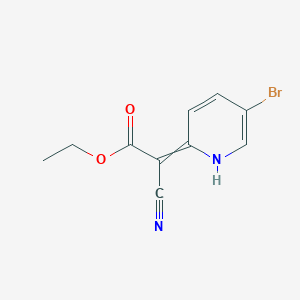

L'héparine de sodium énoxaparine est une héparine de faible poids moléculaire principalement utilisée pour prévenir la thrombose veineuse profonde, qui est la formation d'un caillot sanguin dans une veine profonde pouvant entraîner une embolie pulmonaire, un événement potentiellement mortel {svg_1}.

Traitement de l'angine instable et de l'infarctus du myocarde non Q-ondes

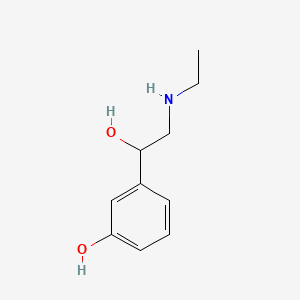

L'this compound est largement utilisée en clinique dans le traitement de l'angine instable et de l'infarctus du myocarde non Q-ondes {svg_2}.

Prophylaxie de la thromboembolie veineuse

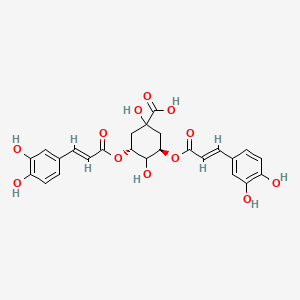

L'énoxaparine prophylactique s'est avérée aussi efficace que l'UFH pour réduire la fréquence de la thromboembolie veineuse chez les patients non chirurgicaux au cours de deux essais randomisés {svg_3}.

Amélioration de l'absorption orale

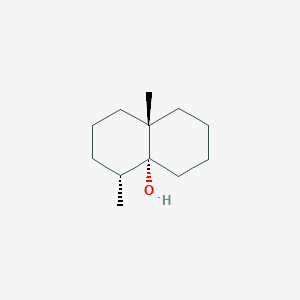

Une étude a testé l'hypothèse selon laquelle les complexes d'association formés entre l'énoxaparine et le bromure de cétyltriméthylammonium (CTAB) augmentent la perméation à travers la muqueuse gastro-intestinale en raison d'une meilleure encapsulation de cette macromolécule hydrophile dans des nanoparticules de poly (lactide-co-glycolide, PLGA RG 503) biocompatibles {svg_4}.

Détermination du poids moléculaire

La détermination du poids moléculaire (PM) a été ajoutée à la monographie comme mesure pour renforcer les tests de qualité et pour accroître la protection de l'approvisionnement mondial de ce médicament vital {svg_5}.

Modernisation de l'énoxaparine

Suite à la contamination mortelle de la chaîne d'approvisionnement en héparine en 2007-2008, la Pharmacopée américaine (USP) et la Food and Drug Administration (FDA) américaine ont travaillé intensivement pour moderniser les monographies de l'héparine non fractionnée et de l'énoxaparine {svg_6}.

Mécanisme D'action

Target of Action

Enoxaparin sodium primarily targets antithrombin , a protein that plays a crucial role in the coagulation cascade . By binding to antithrombin, enoxaparin sodium accelerates the rate of neutralization of certain activated coagulation factors .

Mode of Action

Enoxaparin sodium acts mainly by accelerating the rate of the neutralization of certain activated coagulation factors by antithrombin . It prevents the activation of factor Xa, eventually preventing clot formation . This antithrombotic effect of enoxaparin is well correlated to the inhibition of factor Xa .

Biochemical Pathways

Enoxaparin sodium affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By binding to antithrombin, enoxaparin sodium inhibits the action of several proteases involved in the clotting cascade . This results in the prevention of clot formation and a reduction in thromboembolic complications .

Pharmacokinetics

Enoxaparin sodium has predictable absorption, bioavailability, and distribution . The absolute bioavailability of enoxaparin sodium after subcutaneous injection, based on anti-Xa activity, is close to 100% . The mean maximum plasma anti-Xa activity level is observed 3 to 5 hours after subcutaneous injection . Enoxaparin sodium is primarily metabolized in the liver by desulfation and/or depolymerization to lower molecular weight species with much reduced biological potency . The elimination half-life is approximately 4.5 hours .

Result of Action

The primary result of enoxaparin sodium’s action is the prevention and reduction of thromboembolic complications such as deep vein thrombosis (DVT), pulmonary embolism, and ischemic cardiac complications . It is also used in the treatment of unstable angina and non-Q-wave myocardial infarction .

Action Environment

The efficacy of enoxaparin sodium can be influenced by various environmental factors. For example, individuals with kidney insufficiency or those that are obese may require monitoring and dose adjustments . Furthermore, the risk or severity of bleeding can be increased when enoxaparin is combined with certain other medications .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Enoxaparin sodium plays a crucial role in biochemical reactions by inhibiting clot formation. It interacts with antithrombin III, enhancing its activity and leading to the inhibition of factor Xa and thrombin (factor IIa). This interaction prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . Enoxaparin sodium also interacts with other proteins such as tissue factor pathway inhibitor, which further contributes to its anticoagulant effects .

Cellular Effects

Enoxaparin sodium affects various types of cells and cellular processes. It influences endothelial cells by reducing the expression of adhesion molecules, which decreases the adhesion of leukocytes to the endothelium. This action helps in reducing inflammation and thrombosis . Enoxaparin sodium also impacts platelets by reducing their activation and aggregation, which is essential in preventing clot formation . Additionally, it affects smooth muscle cells by inhibiting their proliferation, which is beneficial in preventing restenosis after angioplasty .

Molecular Mechanism

The molecular mechanism of enoxaparin sodium involves its binding to antithrombin III, which enhances the inhibition of factor Xa and thrombin. This binding increases the anticoagulant activity of antithrombin III, leading to the prevention of clot formation . Enoxaparin sodium also releases tissue factor pathway inhibitor, which further inhibits the coagulation cascade . The molecular interactions of enoxaparin sodium with these biomolecules are critical in its anticoagulant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of enoxaparin sodium change over time. It has a longer half-life compared to unfractionated heparin, which allows for more consistent anticoagulant effects . Enoxaparin sodium is stable under physiological conditions, but it can degrade over time, leading to a decrease in its anticoagulant activity . Long-term studies have shown that enoxaparin sodium maintains its efficacy in preventing clot formation without significant degradation .

Dosage Effects in Animal Models

The effects of enoxaparin sodium vary with different dosages in animal models. At therapeutic doses, it effectively prevents clot formation without causing significant bleeding . At higher doses, enoxaparin sodium can cause bleeding and other adverse effects . Studies in animal models have shown that the anticoagulant effects of enoxaparin sodium are dose-dependent, with higher doses leading to increased anticoagulant activity and potential toxicity .

Metabolic Pathways

Enoxaparin sodium is metabolized in the liver through desulfation and depolymerization into low molecular weight species . These metabolic pathways are essential for the elimination of enoxaparin sodium from the body. The metabolites of enoxaparin sodium are excreted primarily through the kidneys . The metabolic pathways of enoxaparin sodium ensure its clearance from the body while maintaining its anticoagulant effects.

Transport and Distribution

Enoxaparin sodium is transported and distributed within cells and tissues through binding to plasma proteins, primarily antithrombin III . It has a volume of distribution similar to the blood volume, indicating its distribution throughout the circulatory system . Enoxaparin sodium is also distributed to various tissues, including the liver and kidneys, where it is metabolized and excreted .

Subcellular Localization

The subcellular localization of enoxaparin sodium is primarily within the circulatory system, where it exerts its anticoagulant effects . It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Instead, enoxaparin sodium functions by interacting with plasma proteins and circulating within the bloodstream to prevent clot formation .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Enoxaparin sodium involves the chemical modification of heparin, a naturally occurring anticoagulant polysaccharide. The process involves the depolymerization of heparin followed by selective chemical modification to produce Enoxaparin sodium.", "Starting Materials": [ "Heparin", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Acetone", "Benzyl chloride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium chloride", "Water" ], "Reaction": [ "Depolymerization of heparin using sodium hydroxide and hydrochloric acid", "Selective benzyl esterification of the resulting heparin fragments using benzyl chloride and sodium borohydride", "Reductive amination of the benzylated heparin fragments using sodium cyanoborohydride and ethanol", "Purification of the resulting Enoxaparin sodium product using acetone and water", "Final product obtained as a white to off-white powder" ] } | |

Numéro CAS |

679809-58-6 |

Formule moléculaire |

C42H59N3Na4O35S2 |

Poids moléculaire |

1322.0 g/mol |

Nom IUPAC |

tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(1R,2R,3R,4R)-4-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(4R,5R,6R)-2-carboxylato-4,5-dihydroxy-6-[[(1R,3R,4R,5R)-3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C42H63N3O35S2.4Na/c1-9-19(43-10(2)47)39(79-33-27(55)28(56)42(80-34(33)37(61)62)78-31-17-7-69-38(74-17)21(25(31)53)45-81(63,64)65)73-16(6-46)29(9)71-14-4-12(35(57)58)30(26(54)23(14)51)76-40-20(44-11(3)48)24(52)32(18(75-40)8-70-82(66,67)68)77-41-22(50)13(49)5-15(72-41)36(59)60;;;;/h5,9,12-14,16-34,38-42,45-46,49-56H,4,6-8H2,1-3H3,(H,43,47)(H,44,48)(H,57,58)(H,59,60)(H,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4/t9-,12?,13+,14-,16-,17-,18-,19-,20-,21-,22-,23+,24-,25-,26-,27-,28-,29+,30-,31?,32-,33?,34?,38-,39-,40-,41+,42-;;;;/m1..../s1 |

Clé InChI |

CIJQTPFWFXOSEO-NDMITSJXSA-J |

SMILES isomérique |

C[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@@H]2CC([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H](C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5[C@@H]([C@H]([C@@H](OC5C(=O)[O-])OC6[C@H]7CO[C@H](O7)[C@@H]([C@H]6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

SMILES |

CC1C(C(OC(C1OC2CC(C(C(C2O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5C(C(C(OC5C(=O)[O-])OC6C7COC(O7)C(C6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CC1C(C(OC(C1OC2CC(C(C(C2O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C=C(O4)C(=O)[O-])O)O)O)NC(=O)C)C(=O)[O-])CO)OC5C(C(C(OC5C(=O)[O-])OC6C7COC(O7)C(C6O)NS(=O)(=O)[O-])O)O)NC(=O)C.[Na+].[Na+].[Na+].[Na+] |

Synonymes |

low molecular weight heparin sodium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)

![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)